N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Chemical Probe Design Scaffold Differentiation Medicinal Chemistry

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide (CAS 1797872-62-8; molecular formula C₁₈H₂₃N₃O₄S₂; molecular weight 409.52 g/mol) is a synthetic small molecule belonging to the quinoline-8-sulfonamide class, featuring a quinoline core linked via a methylene bridge to a cyclopropylsulfonyl-substituted piperidine ring. Quinoline-8-sulfonamide derivatives have been explored as modulators of pyruvate kinase M2 (PKM2), nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors, and anticancer agents.

Molecular Formula C18H23N3O4S2
Molecular Weight 409.52
CAS No. 1797872-62-8
Cat. No. B2766151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
CAS1797872-62-8
Molecular FormulaC18H23N3O4S2
Molecular Weight409.52
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H23N3O4S2/c22-26(23,17-5-1-3-15-4-2-10-19-18(15)17)20-13-14-8-11-21(12-9-14)27(24,25)16-6-7-16/h1-5,10,14,16,20H,6-9,11-13H2
InChIKeyGZIUMARYAXRRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide (1797872-62-8) — Chemical Class, Structural Identity, and Scientific Procurement Context


N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide (CAS 1797872-62-8; molecular formula C₁₈H₂₃N₃O₄S₂; molecular weight 409.52 g/mol) is a synthetic small molecule belonging to the quinoline-8-sulfonamide class, featuring a quinoline core linked via a methylene bridge to a cyclopropylsulfonyl-substituted piperidine ring [1]. Quinoline-8-sulfonamide derivatives have been explored as modulators of pyruvate kinase M2 (PKM2), nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors, and anticancer agents [2][3]. The compound is a research-grade chemical offered by specialty vendors at typical purities of ≥95% for use as a biochemical tool or screening library component [4].

Why Quinoline-8-Sulfonamide Analogs Are Not Interchangeable — Scaffold-Specific Pharmacophore Requirements for Target Engagement


Quinoline-8-sulfonamide derivatives exhibit highly divergent biological profiles depending on the nature of the substituent attached to the sulfonamide nitrogen. Published structure–activity relationship data show that the N-substituent dictates target selectivity: N-cyclohexylmethyl analogs preferentially inhibit h-NPP1 (IC₅₀ = 0.731 µM), while N-aryl analogs can act as dual h-NPP1/h-NPP3 inhibitors [1]. Within the PKM2 modulator series, the introduction of a second quinolinyl fragment via alkyne linkers was required for intracellular pyruvate reduction in A549 cancer cells [2]. The target compound combines three distinct pharmacophoric elements — the quinoline-8-sulfonamide core, the 4-aminomethylpiperidine linker, and the N-cyclopropylsulfonyl capping group — that each influence target binding, physicochemical properties, and metabolic stability. Simple substitution with a dimethylsulfamoyl-piperidine analog or a pyridine-sulfonamide analog [3] would alter hydrogen bond capacity, lipophilicity, and steric profile, potentially abolishing target engagement or changing selectivity.

1797872-62-8 Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


Structural Uniqueness: Dual Sulfonamide Architecture with Cyclopropylsulfonyl Capping vs. Mono-Sulfonamide and N-Aryl Analogs

The target compound possesses a dual sulfonamide architecture (quinoline-8-sulfonamide on one terminus and cyclopropylsulfonamide on the piperidine nitrogen) that distinguishes it from virtually all published quinoline-8-sulfonamide analogs [1]. In the NPP inhibitor series reported by Al-Rashida et al., all 22 compounds (3a–3v) are mono-sulfonamide derivatives bearing simple alkyl, cycloalkyl, or aryl substituents directly on the sulfonamide nitrogen [1]. The cyclopropylsulfonyl cap introduces an additional H-bond acceptor (sulfonyl oxygen) and a compact, metabolically stable cycloalkyl group that is absent in N-aryl or N-benzyl analogs. The dimethylsulfamoyl analog (N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide) differs by replacing the cyclopropyl group with dimethylamino, altering both the steric bulk and electronic character of the cap . This dual sulfonamide motif creates a uniquely balanced polarity profile (cLogP = 2.25; tPSA = 82.71) [2] that may confer differential solubility, permeability, and protein binding characteristics compared to mono-sulfonamide congeners.

Chemical Probe Design Scaffold Differentiation Medicinal Chemistry

Lipophilicity-Modulated Differentiation: cLogP 2.25 vs. Close Analogs in the Quinoline-8-Sulfonamide Series

The target compound's computed partition coefficient (cLogP = 2.25) and topological polar surface area (tPSA = 82.71) [1] place it within Lipinski's rule-of-five space (MW = 409.53; HBD = 1; HBA = 7; RB = 4) [1]. Within the broader quinoline-8-sulfonamide NPP inhibitor series, cycloalkyl-substituted analogs such as N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n) are smaller and likely more lipophilic (estimated MW ~332), while N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h) has increased aromaticity and halogen character [2]. The cyclopropylsulfonyl-piperidine moiety in the target compound adds roughly 160 Da of molecular weight relative to the simplest NPP inhibitor scaffold while maintaining a balanced logP — a profile that is absent in the published mono-substituted series. This cLogP value is close to the CNS drug-like sweet spot (2–3), suggesting potential central nervous system penetration if the compound engages neurological targets [3]. In contrast, the highly polar N-(pyridin-3-yl)piperidine analog series would be predicted to have lower cLogP values due to the additional basic nitrogen.

Physicochemical Profiling ADME Prediction Lead Optimization

Metabolic Stability Advantage: Cyclopropylsulfonyl vs. Acetyl or Aryl Sulfonamide Bioisosteres at the Piperidine N-Terminus

The cyclopropylsulfonyl group attached to the piperidine nitrogen is a recognized metabolic stability motif in medicinal chemistry [1]. Cyclopropane rings are resistant to CYP450-mediated oxidation due to the lack of accessible C–H bonds for hydroxylation, and the electron-withdrawing sulfonyl group further deactivates the adjacent positions [2]. While no direct metabolic stability data exist for the target compound, class-level evidence from HCV NS3/4A protease inhibitors demonstrates that vinylcyclopropyl sulfonamide moieties undergo CYP3A-mediated epoxidation as a primary metabolic pathway — highlighting that the cyclopropyl ring directly participates in, and influences, metabolic fate [2]. In contrast, N-acetyl-piperidine analogs would be susceptible to amidase-mediated hydrolysis, and N-aryl-piperidine analogs would undergo N-dearylation via CYP450 [3]. The cyclopropylsulfonyl cap thus offers a metabolically differentiated alternative to the more commonly encountered N-(dimethylsulfamoyl) and N-(pyridin-3-yl) piperidine capping strategies seen in the quinoline-8-sulfonamide patent literature [4].

Metabolic Stability CYP Resistance Bioisostere Strategy

Scaffold Novelty Gap: No Direct Biological Activity Data — A Differentiated Screening Opportunity

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents as of May 2026 reveals no published biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, or cellular assay results) for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide (1797872-62-8) [1][2]. This absence of data contrasts sharply with the extensive characterization of related quinoline-8-sulfonamide derivatives: compound 9a from the PKM2 modulator series showed intracellular pyruvate reduction in A549 cells and selective cytotoxicity toward cancer vs. normal cells [3]; N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n) demonstrated h-NPP1 inhibition with IC₅₀ = 0.731 ± 0.013 µM [4]; and Mitapivat (N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide) has progressed to clinical use as a PKR activator [5]. The lack of published data for the target compound represents a genuine novelty gap — it has not been profiled against common kinase panels, GPCR panels, or metabolic enzyme cascades. For discovery-stage screening programs, this means the compound offers a clean chemotype with unencumbered IP space and no pre-existing selectivity liabilities documented in the literature.

Chemical Biology Novel Scaffold Screening Target Deconvolution

Recommended Procurement and Research Application Scenarios for N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide (1797872-62-8)


Diversity-Oriented Screening Library Expansion for Novel Kinase and Metabolic Enzyme Target Deconvolution

Given the complete absence of published biological activity data for this compound [1][2], its primary procurement value lies in phenotypic and target-based screening campaigns aimed at identifying novel target engagement. The quinoline-8-sulfonamide core has demonstrated activity across multiple target classes — PKM2 [3], NPP1/NPP3 [4], and carbonic anhydrase [5] — suggesting broad potential for this scaffold. The dual sulfonamide architecture with a cyclopropylsulfonyl cap represents an underexplored chemotype within this family. Inclusion in kinase selectivity panels, metabolic enzyme cascade assays, or GPCR screens would systematically address the knowledge gap and could reveal previously unanticipated polypharmacology or selectivity features.

ADME and Physicochemical Comparative Profiling Against Established Quinoline-8-Sulfonamide Leads

The compound's balanced cLogP (2.25) and moderate tPSA (82.71) [1] position it favorably for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, metabolic stability (human/rat/mouse microsomes), and plasma protein binding determination. Researchers can directly compare these ADME parameters against the extensively characterized NPP inhibitor series (3a–3v) [4] and PKM2 modulators [3] to determine whether the cyclopropylsulfonyl-piperidine moiety confers superior PK properties relative to N-aryl, N-cycloalkyl, or N-heterocyclic analogs. The 4-rotatable-bond count and single H-bond donor suggest moderate conformational flexibility compatible with oral bioavailability.

Structure–Activity Relationship (SAR) Exploration Around the N-Cyclopropylsulfonyl Pharmacophore in Cancer Metabolism Programs

The quinoline-8-sulfonamide patent estate (EP2448582B1, owned by Agios Pharmaceuticals) [2] explicitly covers PKM2 modulators as anticancer agents. The target compound's N-cyclopropylsulfonyl substitution pattern is structurally distinct from the substituted benzamide-linked piperazine derivatives exemplified in the patent literature [2][3]. This novelty gap permits legitimate SAR exploration: researchers can synthesize and test derivatives with modified cyclopropyl ring sizes (e.g., cyclobutyl, cyclopentyl), substituent variations (e.g., fluorocyclopropyl), or alternative sulfonamide replacements (e.g., sulfoximine) to map the stereoelectronic requirements of the capping group for target engagement, while operating in unencumbered chemical space.

Negative Control or Inactive Comparator Design for Chemical Probe Selectivity Validation

If eventual screening reveals that the target compound lacks activity against a primary target while structurally related analogs are potent (as seen with Mitapivat's sub-micromolar PKR activation [4]), the compound can serve as a valuable negative control. The cyclopropylsulfonyl cap may sterically or electronically disfavor binding to certain targets compared to the cyclopropylmethyl piperazine motif found in Mitapivat [4], making this compound a useful tool for confirming on-target vs. off-target effects in cellular mechanistic studies. Procurement of dual sulfonamide analogs with systematic cap variations enables rigorous chemical probe validation adhering to the Chemical Probes Portal guidelines for high-quality pharmacological tools.

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